This compound can be classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its imidazole ring. It is often studied for its pharmacological properties, particularly in the context of anticancer research and other therapeutic areas. The compound is synthesized from various precursors and has been referenced in scientific literature for its potential biological activities .
The synthesis of 2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the use of benzo[1,3]dioxole derivatives as starting materials, which undergo functionalization to introduce the imidazole ring.
The specific conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity .
The molecular formula for 2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid is .
The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its spatial arrangement and potential interactions with enzymes or receptors .
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity .
The mechanism of action for compounds containing imidazole rings often involves their ability to interact with biological macromolecules such as proteins and nucleic acids.
The precise mechanism can vary depending on the specific biological target and structural modifications made to the core imidazole framework.
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid exhibits several notable physical and chemical properties:
Thermal stability can be assessed through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), indicating how the compound behaves under varying temperature conditions .
Due to its unique structure and properties, 2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid has several potential applications:
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid (CAS: 902600-32-2; C₁₄H₁₄N₂O₄) exemplifies strategic hybridization of two privileged pharmacophores in medicinal chemistry. The imidazole ring provides a versatile heterocyclic scaffold with amphoteric properties (pKa ~7.0 for basic nitrogen, ~14.5 for acidic N-H), enabling diverse non-covalent interactions with biological targets [8]. This ring system is integral to endogenous biomolecules (e.g., histidine) and clinical drugs such as the antiulcer agent omeprazole and the antifungal ketoconazole. Concurrently, the benzodioxole moiety (benzo[1,3]dioxole) offers metabolic stability and enhanced membrane permeability due to its lipophilic character (π-system with electron-rich methylenedioxy bridge). This pharmacophore is prevalent in bioactive natural products and synthetic therapeutics, including the tubulin inhibitor combretastatin A-4 and the anticonvulsant stiripentol . The carboxylic acid at C4 introduces hydrogen-bonding capacity and pH-dependent solubility, positioning the compound as a multifunctional synthetic intermediate.
Table 1: Key Physicochemical Properties of 2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic Acid
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₁₄N₂O₄ | Calculated from structure |
Molecular Weight | 274.27 g/mol | Exact mass [1] |
XLogP3 | 2.29 | Partition coefficient (lipophilicity) [1] |
Topological Polar Surface Area (TPSA) | 73.4 Ų | Predicts membrane permeability [1] |
Hydrogen Bond Donors | 2 (imidazole N-H, carboxylic OH) | Pharmacophore analysis |
Hydrogen Bond Acceptors | 5 | Pharmacophore analysis |
The development of this compound mirrors iterative optimization in heterocyclic drug discovery. Early imidazole-carboxylic acid derivatives, such as imidazole-4-carboxylic acid, were explored as intermediates for receptor antagonists (e.g., mGluR5 inhibitors for neurodegenerative disorders) [2]. Concurrently, benzodioxole-imidazole hybrids like 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde (CAS: 2097971-40-7) emerged as electrophilic synthons for condensation reactions, enabling access to Schiff bases or heteroaryl conjugates [4]. The strategic incorporation of a methyl group at C5 (as in 2-(benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-imidazole-5-carboxylic acid, CAS: 902600-40-2) aimed to enhance steric shielding and metabolic stability compared to unmethylated precursors [3]. Parallel work on bicyclic variants (e.g., 2-benzo[1,3]dioxol-5-yl-3H-benzoimidazole-5-carboxylic acid, CAS: 904818-18-4) demonstrated the impact of ring fusion on DNA intercalation potential and anticancer activity [5]. These analogues collectively informed the target compound’s design, balancing lipophilicity (optimized via C5 methylation), synthetic accessibility, and vector diversity for derivatization at C4.
Table 2: Evolution of Key Structural Analogues and Their Therapeutic Applications
Compound Structure | CAS/Identifier | Key Modifications | Reported Therapeutic Applications |
---|---|---|---|
Imidazole-4-carboxylic acid | Not specified | Core scaffold | Intermediate for mGluR5 antagonists [2] |
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde | 2097971-40-7 | Benzodioxole linkage + aldehyde | Electrophilic building block [4] |
2-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-imidazole-5-carboxylic acid | 902600-40-2 | C4-Methylation + carboxylic acid | Pharmaceutical intermediate [3] |
2-Benzo[1,3]dioxol-5-yl-3H-benzoimidazole-5-carboxylic acid | 904818-18-4 | Benzimidazole fusion | Anticancer lead [5] |
2-Benzo[1,3]dioxol-5-yl-5-methyl-3H-imidazole-4-carboxylic acid | 902600-32-2 | Methyl at C5 + carboxylic acid at C4 | Focus of current optimization |
Three compelling factors drive focused research on this compound:
Commercial availability as a "Bulk Drug Intermediate" (e.g., from LEAPChem) further underscores its utility in scalable pharmaceutical synthesis [1].
Critical research objectives and unresolved questions include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7